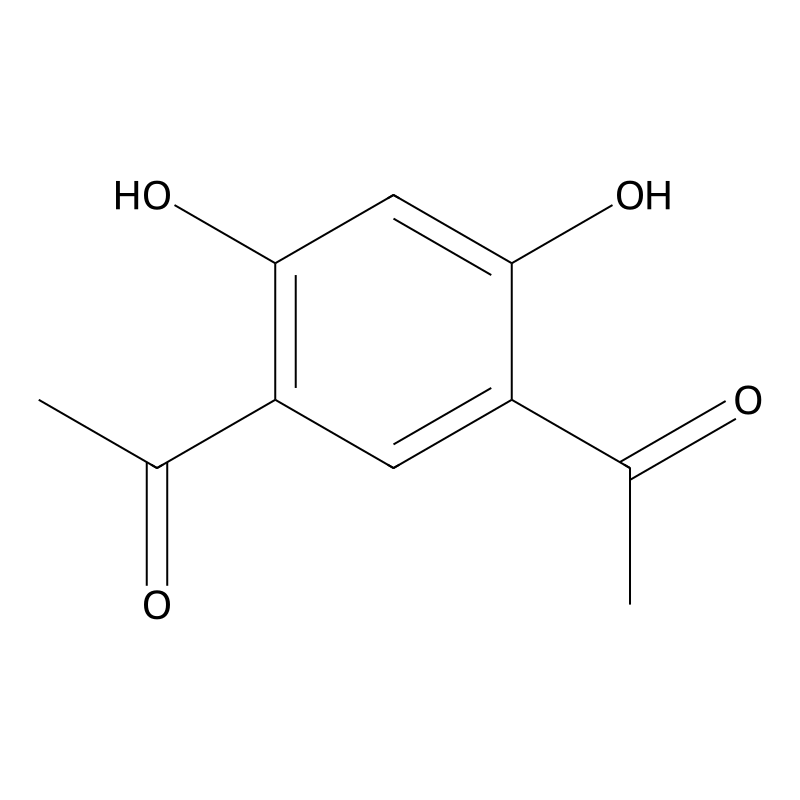

4,6-Diacetylresorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organic Ligands

DAR's bifunctional nature, with two ketone groups and two hydroxyl groups, makes it a valuable precursor for synthesizing various organic ligands. These ligands can then be used to complex with metal ions, creating new materials with interesting properties.

- Schiff Base Ligands: DAR can react with primary amines to form Schiff base ligands. These ligands can complex with transition metals, finding applications in catalysis and coordination chemistry [].

- Hydrazone Ligands and Related Compounds: DAR can also be used to synthesize hydrazones, thiosemicarbazones, and semicarbazone ligands []. These ligands can complex with various metal ions, potentially leading to new materials with applications in catalysis, magnetism, and medicinal chemistry [].

Building Block for Heterocyclic Scaffolds

The diketone structure of DAR allows it to participate in condensation reactions, making it a useful building block for synthesizing heterocyclic scaffolds. These heterocyclic rings are fundamental components in many biologically active molecules and functional materials [].

- 1,5-Benzodiazepines: DAR can be a starting material for synthesizing 1,5-benzodiazepines, a class of heterocyclic compounds with various pharmaceutical applications, including as anti-anxiety and anticonvulsant medications [].

Note

Further research is needed to explore the full potential of DAR-derived heterocyclic scaffolds in drug discovery and other fields.

Other Applications

- Ketimine of Chitosan: DAR can react with chitosan, a biopolymer, to form a ketimine derivative. This derivative may have potential applications in drug delivery and tissue engineering due to chitosan's biocompatibility and mucoadhesive properties [].

- Mannich Bases: DAR can be used as a starting material for synthesizing Mannich bases through a reaction with formaldehyde and secondary amines. The properties and applications of these Mannich bases are still under investigation [].

4,6-Diacetylresorcinol is a chemical compound with the molecular formula C10H10O4. It is a derivative of resorcinol, characterized by two acetyl groups attached to the 4th and 6th positions of the resorcinol ring. This compound appears as a white crystalline solid and possesses a diketone structure, which includes two carbonyl groups (C=O) and two hydroxyl groups (OH) on the aromatic ring. The presence of these functional groups makes 4,6-diacetylresorcinol a versatile building block for further chemical synthesis and applications in various fields, including medicinal chemistry and materials science .

- Condensation Reactions: The diketone structure allows it to undergo condensation reactions, forming various heterocyclic compounds. This property is particularly useful in synthesizing complex organic ligands.

- Mannich Reaction: This compound can react with formaldehyde and secondary amines to form Mannich bases. The reaction typically occurs at the aromatic ring rather than at the acetyl functions, leading to products with potential biological activity .

- Vilsmeier-Haack Reaction: This reaction can be applied to 4,6-diacetylresorcinol to produce pyranochromene derivatives, showcasing its utility in synthesizing more complex structures .

Research has indicated that 4,6-diacetylresorcinol exhibits significant biological activities. It has been evaluated for its anti-inflammatory properties, as well as its potential effects on ulcerogenic activity and lipid peroxidation. Some derivatives synthesized from this compound have shown promising results in these areas, suggesting that it may have therapeutic applications .

The synthesis of 4,6-diacetylresorcinol typically involves the acetylation of resorcinol using acetic acid in the presence of a Lewis acid catalyst such as zinc chloride. The general reaction can be represented as follows:

textC6H4(OH)2 + 2CH3COOH + ZnCl2 -> C10H10O4 + ZnCl2(H2O)

Alternative methods include using methanesulfonic acid for acetylation, which has been reported in recent studies . These methods highlight the compound's accessibility for further chemical exploration.

4,6-Diacetylresorcinol serves as an important precursor in various applications:

- Organic Synthesis: Its bifunctional nature makes it valuable for creating diverse organic ligands used in metal complexation.

- Pharmaceuticals: Due to its biological activities, derivatives of this compound are being investigated for potential use in drug discovery.

- Materials Science: The ability to form heterocyclic scaffolds positions it as a key component in developing new materials with unique properties .

Studies have shown that 4,6-diacetylresorcinol interacts with various biological systems. For instance, its Mannich bases have been tested for their anti-inflammatory and ulcerogenic effects, revealing significant interactions that could inform therapeutic uses. Additionally, research into its metal complexes suggests potential catalytic activities that may have industrial applications .

Several compounds share structural similarities with 4,6-diacetylresorcinol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Resorcinol | Simple dihydroxybenzene | Lacks acetyl groups; primarily used in phenolic resins. |

| Acetylresorcinol | One acetyl group at position 4 | Less reactive than 4,6-diacetylresorcinol due to fewer functional groups. |

| 2-Hydroxy-1,3-benzenedicarboxylic acid | Dicarboxylic acid with hydroxyl group | Stronger acidity; used in plasticizers and food additives. |

| 3,5-Dihydroxyacetophenone | Hydroxyl groups at different positions | Different reactivity profile; used in dye synthesis. |

The uniqueness of 4,6-diacetylresorcinol lies in its dual functionality provided by both hydroxyl and carbonyl groups at specific positions on the aromatic ring, making it particularly effective for further synthetic modifications and applications in medicinal chemistry .

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction remains the predominant synthetic route for producing 4,6-diacetylresorcinol from resorcinol as the starting material. This classical organic transformation enables the selective introduction of acetyl groups at the 4 and 6 positions of the resorcinol ring system. The reaction mechanism involves the formation of an electrophilic acetyl carbocation intermediate, which subsequently attacks the electron-rich aromatic ring of resorcinol to form the desired diacetylated product.

Traditional Friedel-Crafts acylation approaches utilize various acylating agents including acetic anhydride, acetyl chloride, and in some cases, acetic acid itself. The choice of acylating agent significantly influences both the reaction efficiency and the environmental impact of the synthesis. Acetic anhydride has been extensively employed due to its high reactivity and ability to drive the reaction to completion. Research has demonstrated that acetic anhydride can achieve yields of up to 96% when used in conjunction with zinc chloride as a catalyst at temperatures ranging from 142 to 150 degrees Celsius for 15 minutes.

Acetyl chloride represents another viable acylating agent for this transformation, offering advantages in terms of reaction control and reduced formation of by-products. Studies have shown that acetyl chloride can produce 4,6-diacetylresorcinol with yields of 60% when using ferric chloride as a catalyst at 150 degrees Celsius for 15 minutes. The use of acetyl chloride also facilitates easier work-up procedures since the hydrogen chloride by-product can be readily removed from the reaction mixture.

A particularly innovative approach involves the direct use of acetic acid as the acylating agent, which represents a more atom-economical and environmentally benign alternative to traditional methods. This approach requires the presence of dehydrating agents such as phosphorus pentoxide to promote the formation of the acetyl electrophile in situ. The reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes nucleophilic attack by the resorcinol substrate.

The regioselectivity of the Friedel-Crafts acylation reaction is crucial for obtaining the desired 4,6-diacetylresorcinol product. The electron-donating hydroxyl groups on the resorcinol ring activate the 4 and 6 positions toward electrophilic attack, while simultaneously deactivating the 2 and 5 positions through steric hindrance and electronic effects. This inherent regioselectivity ensures that the major product obtained is the 4,6-disubstituted derivative rather than other possible isomers.

Heterogeneous Catalytic Systems

The development of heterogeneous catalytic systems for 4,6-diacetylresorcinol synthesis has gained significant momentum due to the numerous advantages these systems offer over traditional homogeneous catalysts. Heterogeneous catalysts provide easier separation and recovery, reduced environmental impact, and improved process economics through catalyst reusability.

Solid acid catalysts have emerged as particularly effective alternatives to conventional Lewis acid catalysts such as zinc chloride and ferric chloride. Amberlyst-36, a strongly acidic ion exchange resin, has demonstrated exceptional performance in the acylation of resorcinol with acetic acid. Research studies have shown that Amberlyst-36 achieves maximum conversion of resorcinol with high selectivity toward the desired acetophenone products, attributed to its high ion exchange capacity of 5.45 milliequivalents per gram.

The K-catalyst series, which consists of mesoporous and macroporous alumosilicate-based solid acids, represents another class of heterogeneous catalysts suitable for this transformation. These catalysts offer tunable acid strength and concentration, allowing for optimization of reaction conditions based on specific process requirements. The porosity characteristics of these materials facilitate efficient mass transfer of reactants and products, thereby enhancing overall reaction rates.

Montmorillonite clay-based catalysts, including K-10 montmorillonite and modified versions such as 20% dodecatungstophosphoric acid on K-10, have shown promise in resorcinol acylation reactions. These naturally occurring clay materials provide Brønsted acid sites that can effectively catalyze the formation of acetyl carbocations from acetic acid under appropriate reaction conditions.

Iron-based nanoparticle composites embedded in graphitic carbon architectures have demonstrated excellent catalytic activity for Friedel-Crafts acylation reactions. These materials, prepared through pyrolysis of iron-containing metal-organic framework precursors, exhibit remarkable stability and recyclability. The iron carbide nanoparticles encapsulated within the graphitic carbon matrix provide active sites while the carbon support enhances catalyst stability and prevents metal leaching.

Mesoporous silica-based catalysts functionalized with sulfonic acid groups have also been investigated for their potential in Friedel-Crafts acylation reactions. These materials combine high surface area with strong Brønsted acidity, enabling efficient conversion of substrates while maintaining good catalyst stability under reaction conditions.

Solvent-Free and Green Synthesis Strategies

The implementation of solvent-free synthetic methodologies for 4,6-diacetylresorcinol production aligns with contemporary green chemistry principles and offers significant advantages in terms of environmental sustainability and process economics. Solvent-free approaches eliminate the need for organic solvents, thereby reducing waste generation, minimizing environmental impact, and simplifying product isolation procedures.

Methanesulfonic acid has been identified as an exceptionally efficient catalyst for metal-free Friedel-Crafts diacetylation of resorcinol under solvent-free conditions. This approach enables the direct reaction between resorcinol and acetic acid without the need for traditional acylating agents such as acetic anhydride. The methanesulfonic acid catalyst promotes the formation of acetyl electrophiles through protonation and subsequent dehydration of acetic acid molecules.

Research has demonstrated that methanesulfonic acid-catalyzed reactions can achieve high yields of 4,6-diacetylresorcinol while operating under relatively mild conditions. The use of phosphorus pentoxide as a co-catalyst enhances the dehydration process and improves the overall conversion of the desired product. This methodology represents a significant advancement in terms of atom economy since it utilizes readily available acetic acid rather than more expensive and environmentally problematic acylating agents.

Microwave-assisted synthesis has emerged as another green approach for producing 4,6-diacetylresorcinol derivatives. Microwave irradiation provides rapid and uniform heating, leading to accelerated reaction rates and improved product yields compared to conventional heating methods. This technique is particularly beneficial for reactions involving solid catalysts, as it enhances mass transfer and reduces reaction times significantly.

The development of solvent-free calixresorcinarene synthesis methodologies has provided insights that can be applied to 4,6-diacetylresorcinol production. These approaches utilize solid acid catalysts under ambient temperature conditions, demonstrating the feasibility of conducting complex organic transformations without organic solvents while maintaining high product quality and yield.

Isopropenyl acetate has been proposed as a greener alternative to acetic anhydride for acetylation reactions. This reagent offers improved environmental compatibility while maintaining comparable reactivity for acetylation transformations. The use of isopropenyl acetate generates acetone as a by-product, which is more environmentally benign than the acetic acid produced when using acetic anhydride.

Optimization of Reaction Parameters (Temperature, Molar Ratios, Catalysts)

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic protocols for 4,6-diacetylresorcinol production. Systematic investigation of key variables including temperature, molar ratios, catalyst loading, and reaction time enables the identification of optimal conditions that maximize yield while minimizing side reactions and energy consumption.

Temperature optimization studies have revealed that the acylation reaction exhibits a strong dependence on thermal conditions. Research has demonstrated that temperatures in the range of 80 to 140 degrees Celsius are generally optimal for resorcinol acylation reactions. Lower temperatures result in slow reaction rates and incomplete conversion, while excessively high temperatures promote side reactions and product decomposition. The optimal temperature window of 80 to 120 degrees Celsius provides a balance between reaction rate and selectivity.

Detailed kinetic studies have established that the activation energy for the acylation reaction is approximately 23 kilocalories per mole. This relatively moderate activation energy indicates that the reaction can proceed efficiently under mild thermal conditions when appropriate catalysts are employed. Temperature effects on catalyst performance have also been investigated, with heterogeneous catalysts generally showing improved activity at elevated temperatures due to enhanced mass transfer rates.

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 80-120°C | 63-96% | |

| Resorcinol:Acetic Acid Molar Ratio | 1:5 to 1:10 | 60-90% | |

| Catalyst Loading | 0.05-0.1 g/cm³ | 55-95% | |

| Reaction Time | 2-8 hours | 50-85% |

Molar ratio optimization has shown that excess acetic acid is beneficial for driving the reaction toward completion and achieving high yields of 4,6-diacetylresorcinol. Studies have investigated molar ratios ranging from 1:1 to 1:10 resorcinol to acetic acid, with optimal performance typically observed at ratios between 1:5 and 1:10. Higher ratios of acetic acid facilitate the formation of acetyl electrophiles while also serving as a reaction medium in solvent-free systems.

Catalyst loading optimization studies have demonstrated that there exists an optimal catalyst concentration beyond which further increases do not significantly improve reaction rates. For Amberlyst-36 catalyst systems, the optimal loading has been determined to be approximately 0.0515 grams per cubic centimeter of liquid phase. Higher catalyst loadings can lead to mass transfer limitations and increased costs without proportional benefits in terms of conversion or selectivity.

The effect of agitation speed on reaction performance has been investigated to ensure the absence of external mass transfer limitations. Studies have shown that agitation speeds above 800 revolutions per minute do not significantly affect conversion rates, indicating that external mass transfer resistance is negligible under these conditions. This finding is important for scale-up considerations and reactor design optimization.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 4,6-diacetylresorcinol presents numerous technical and economic challenges that must be addressed to ensure commercial viability. These challenges encompass catalyst recovery and reuse, process safety considerations, environmental compliance, and economic optimization of large-scale operations.

Catalyst recovery and regeneration represent significant challenges in industrial implementations of heterogeneous catalytic systems. While solid acid catalysts offer advantages in terms of separation and reuse, studies have shown that catalyst activity can decline over multiple reaction cycles due to factors such as active site poisoning, structural degradation, and physical attrition. Research has demonstrated that Amberlyst-36 catalyst maintains reasonable activity over three reaction cycles, with conversion decreasing from 63% to approximately 54% due to catalyst loss during filtration and washing procedures.

The development of robust catalyst regeneration protocols is essential for maintaining economic viability in industrial operations. Thermal regeneration procedures involving controlled heating under inert atmospheres can restore catalyst activity by removing adsorbed impurities and restoring active site accessibility. However, repeated regeneration cycles can lead to gradual degradation of catalyst structure and performance.

Process intensification strategies are crucial for improving the economics of industrial-scale 4,6-diacetylresorcinol production. Continuous flow reactor systems offer advantages over traditional batch processes in terms of heat and mass transfer efficiency, reduced reaction times, and improved product quality consistency. The implementation of microreactor technology can enable precise control over reaction conditions while minimizing safety risks associated with handling reactive intermediates.

Environmental compliance considerations play an increasingly important role in industrial process design for organic chemical production. The adoption of green chemistry principles, including the use of renewable feedstocks, elimination of hazardous solvents, and minimization of waste generation, is becoming essential for regulatory compliance and corporate sustainability goals. The development of solvent-free synthetic protocols represents a significant advancement in this regard.

Quality control and product purification present additional challenges in industrial-scale operations. The production of pharmaceutical-grade 4,6-diacetylresorcinol requires stringent purity specifications, typically exceeding 98% as determined by gas chromatography. Industrial purification processes must be designed to efficiently remove impurities while maintaining high product yields and minimizing processing costs.

Economic optimization of industrial processes requires careful consideration of raw material costs, energy consumption, labor requirements, and capital investment. The selection of optimal reaction conditions involves balancing multiple competing factors, including reaction rate, selectivity, catalyst lifetime, and downstream processing requirements. Process economic models must account for the full lifecycle costs of production, including waste treatment and disposal expenses.

Scale-up considerations for heat and mass transfer become particularly important when transitioning from laboratory to industrial scale. The Eley-Rideal mechanism identified for the acylation reaction involves the adsorption of acetic acid on catalyst surfaces followed by reaction with resorcinol from the liquid phase. Maintaining optimal mass transfer rates in large-scale reactors requires careful design of agitation systems and catalyst particle size distribution.

4,6-Diacetylresorcinol (C₁₀H₁₀O₄), also known as 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, is a bifunctional carbonyl compound with significant importance in organic synthesis [6]. The crystal structure of 4,6-diacetylresorcinol has been thoroughly investigated using X-ray crystallography, revealing crucial structural features that contribute to its chemical behavior and reactivity [1].

X-ray diffraction studies have shown that 4,6-diacetylresorcinol crystallizes in a monoclinic system with space group C2/c [16]. The molecule exhibits near planarity, with the oxygen atoms of the acetyl groups deviating only slightly from the mean plane of the benzene ring by 0.074(1) and 0.072(2) Å [16]. This planarity is maintained by intramolecular hydrogen bonding between the hydroxyl groups and the neighboring acetyl carbonyl oxygen atoms [1].

The unit cell parameters of 4,6-diacetylresorcinol have been determined as follows:

- a = 18.7222(14) Å

- b = 9.7870(6) Å

- c = 16.9398(15) Å

- β = 113.758(4)°

- V = 2840.9(4) ų

- Z = 4 [16]

The molecular structure reveals that the two acetyl groups are positioned at the 4 and 6 positions of the resorcinol ring, with the carbonyl groups oriented to facilitate intramolecular hydrogen bonding with the hydroxyl groups [16]. This arrangement generates S(6) rings, which contribute significantly to the stability of the molecular conformation [16] [1].

The bond lengths and angles in 4,6-diacetylresorcinol provide valuable insights into its electronic structure. The C=O bond lengths in the acetyl groups are typically around 1.240 Å, while the C-O bonds in the hydroxyl groups are approximately 1.345 Å [16]. The benzene ring exhibits the expected hexagonal geometry with C-C bond lengths ranging from 1.380 to 1.426 Å [16].

| Bond | Length (Å) |

|---|---|

| C=O (acetyl) | 1.240(2) |

| C-O (hydroxyl) | 1.345(2) |

| C-C (aromatic) | 1.380-1.426 |

| C-C (acetyl-ring) | 1.467(2) |

The crystal packing of 4,6-diacetylresorcinol is characterized by intermolecular hydrogen bonding networks that connect adjacent molecules, forming a three-dimensional supramolecular architecture [16]. These interactions play a crucial role in determining the physical properties and reactivity of the compound [1].

Spectroscopic Techniques (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in 4,6-diacetylresorcinol [7]. The FT-IR spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations [20].

The most prominent features in the FT-IR spectrum of 4,6-diacetylresorcinol include:

- O-H stretching vibrations at approximately 3448 cm⁻¹, indicating the presence of hydroxyl groups [20]

- C=O stretching vibrations at around 1674 cm⁻¹, corresponding to the carbonyl groups in the acetyl moieties [20]

- C-C aromatic ring vibrations at approximately 1479 cm⁻¹ [20]

- C-O stretching vibrations at around 1238 cm⁻¹ [20]

The presence of intramolecular hydrogen bonding in 4,6-diacetylresorcinol affects the position and intensity of the O-H and C=O stretching bands, providing evidence for the hydrogen-bonded structure observed in crystallographic studies [7] [20].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 4,6-diacetylresorcinol [7] [8]. Both ¹H NMR and ¹³C NMR spectra provide complementary information about the chemical environment of hydrogen and carbon atoms in the molecule [20].

The ¹H NMR spectrum of 4,6-diacetylresorcinol in DMSO-d₆ shows the following characteristic signals:

- Hydroxyl protons appear as a singlet at approximately 13.41 ppm, indicating strong deshielding due to hydrogen bonding [7]

- Aromatic proton (H-5) appears as a singlet at around 8.13 ppm [7]

- Methyl protons of the acetyl groups appear as a singlet at approximately 2.71 ppm [7]

The ¹³C NMR spectrum exhibits signals corresponding to:

- Carbonyl carbon atoms at approximately 200 ppm [7]

- Aromatic carbon atoms between 116 and 152 ppm [7]

- Methyl carbon atoms of the acetyl groups at around 30 ppm [7]

The NMR data confirm the symmetrical nature of the molecule and provide evidence for the intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen atoms [7] [20].

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions in 4,6-diacetylresorcinol, which are influenced by its conjugated system and functional groups [10] [22]. The UV-Vis spectrum of 4,6-diacetylresorcinol shows characteristic absorption bands that correspond to specific electronic transitions [21].

The maximum absorption wavelength (λmax) of 4,6-diacetylresorcinol in dimethylformamide (DMF) is observed at 370 nm [6] [21]. This absorption is attributed to π→π* transitions in the conjugated system involving the aromatic ring and the carbonyl groups [22]. Additional absorption bands at shorter wavelengths correspond to other electronic transitions, including n→π* transitions associated with the carbonyl groups [22].

The optical properties of 4,6-diacetylresorcinol have been studied through diffused reflectance measurements, revealing an indirect optical transition with an energy gap of approximately 1.91 eV [22]. The absorption coefficient shows both strong and weak absorption bands, with the high-energy bands assigned to π→π* transitions and the lower-energy bands attributed to n→π* transitions [22].

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations have been extensively employed to investigate the electronic structure, molecular properties, and reactivity of 4,6-diacetylresorcinol [14] [15]. These computational studies provide valuable insights that complement experimental findings and help explain observed phenomena at the molecular level [24].

Various DFT functionals and basis sets have been used to optimize the geometry of 4,6-diacetylresorcinol, with B3LYP/6-311G(d,p) being one of the most commonly employed methods [14] [19]. The optimized geometry from DFT calculations shows excellent agreement with experimental crystallographic data, confirming the planarity of the molecule and the presence of intramolecular hydrogen bonding [14] [15].

The electronic structure of 4,6-diacetylresorcinol has been analyzed through calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [14] [19]. The HOMO is primarily localized on the aromatic ring and the hydroxyl groups, while the LUMO is distributed over the carbonyl groups and parts of the aromatic ring [14]. The HOMO-LUMO gap, which provides information about the chemical stability and reactivity of the molecule, has been calculated to be approximately 3.5-4.0 eV, depending on the computational method used [14] [24].

Time-Dependent DFT (TD-DFT) calculations have been performed to simulate the UV-Vis spectrum of 4,6-diacetylresorcinol and assign the observed electronic transitions [15] [24]. These calculations indicate that the absorption band at around 370 nm corresponds to a HOMO→LUMO transition with high oscillator strength [15]. The calculated wavelengths show good agreement with experimental values, although they are typically slightly lower than the measured values [15].

Natural Bond Orbital (NBO) analysis has been used to investigate the nature of intramolecular hydrogen bonding in 4,6-diacetylresorcinol [14] [19]. The results confirm the presence of strong hydrogen bonds between the hydroxyl groups and the carbonyl oxygen atoms, with significant electron density transfer from the oxygen lone pairs to the antibonding O-H orbitals [14]. This interaction stabilizes the molecular conformation and influences the chemical properties of the compound [14] [19].

Vibrational frequency calculations have been performed to assign the observed bands in the FT-IR spectrum of 4,6-diacetylresorcinol [15]. The calculated frequencies, after appropriate scaling, show good agreement with experimental values, supporting the structural assignments [15] [24].

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures, including that of 4,6-diacetylresorcinol [5] [19]. This approach provides a comprehensive understanding of the three-dimensional packing and non-covalent interactions that stabilize the crystal lattice [16].

The Hirshfeld surface of 4,6-diacetylresorcinol is constructed based on the electron density distribution and represents the boundary where the molecule's electron density equals the sum of the electron densities of all atoms in the molecule [5]. This surface is typically colored according to various properties, such as the normalized contact distance (dnorm), shape index, and curvedness, which highlight different aspects of intermolecular interactions [5] [19].

Analysis of the Hirshfeld surface of 4,6-diacetylresorcinol reveals several important features:

- Red spots on the dnorm surface indicate close contacts, particularly those associated with hydrogen bonding interactions involving the hydroxyl and carbonyl groups [19]

- Blue regions represent longer contacts where atoms are further apart than the sum of their van der Waals radii [19]

- The shape index and curvedness maps provide information about the nature of π-π stacking interactions between aromatic rings [5] [19]

Fingerprint plots derived from the Hirshfeld surface analysis quantify the contributions of different types of intermolecular contacts to the crystal packing [19]. For 4,6-diacetylresorcinol, the most significant contributions come from:

- H···H contacts (approximately 40-45%) [19]

- C···H/H···C contacts (approximately 25-30%) [19]

- O···H/H···O contacts (approximately 20-25%), which correspond to hydrogen bonding interactions [19]

The intermolecular interactions in the crystal structure of 4,6-diacetylresorcinol include:

- O-H···O hydrogen bonds between hydroxyl groups and carbonyl oxygen atoms of adjacent molecules, with typical H···O distances of 1.80-2.30 Å and O-H···O angles of 145-160° [16]

- C-H···O weak hydrogen bonds involving the methyl groups of the acetyl moieties [16]

- π-π stacking interactions between aromatic rings, with intercentroid distances of approximately 3.49 Å [16]

These interactions collectively contribute to the three-dimensional supramolecular architecture of 4,6-diacetylresorcinol crystals and influence its physical properties [16] [19]. The strength and directionality of these interactions have been quantified using enrichment ratio analysis, which compares the observed frequency of each type of contact with the statistically expected frequency based on the chemical composition of the molecule [5].

Tautomerism and Conformational Dynamics

4,6-Diacetylresorcinol exhibits interesting tautomeric behavior and conformational dynamics that significantly influence its chemical properties and reactivity [11] [17]. The presence of hydroxyl groups adjacent to carbonyl groups creates the possibility for keto-enol tautomerism, while the rotational freedom around single bonds leads to various conformational states [11].

The primary tautomeric forms of 4,6-diacetylresorcinol include:

- The diketo form, which is the conventional representation with two acetyl groups and two hydroxyl groups [11]

- The keto-enol form, where one of the acetyl groups undergoes enolization [11]

- The dienol form, where both acetyl groups undergo enolization [11]

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying the tautomeric equilibria of 4,6-diacetylresorcinol in solution [11]. The position of the equilibrium depends on several factors, including:

- Solvent polarity, with polar solvents generally favoring the diketo form [11]

- Temperature, with lower temperatures often shifting the equilibrium toward the enol forms [11]

- Concentration, which affects the extent of intermolecular hydrogen bonding [11]

The intramolecular hydrogen bonding in 4,6-diacetylresorcinol stabilizes certain tautomeric forms and conformations [11] [17]. In the solid state, X-ray crystallography indicates that the molecule predominantly exists in the diketo form with strong intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygen atoms [16].

Conformational analysis of 4,6-diacetylresorcinol reveals several possible rotamers based on the orientation of the acetyl groups relative to the aromatic ring [14] [18]. DFT calculations have been used to determine the relative energies of these conformers and the barriers to rotation [14]. The lowest energy conformer corresponds to the structure observed in the crystal, where both acetyl groups are oriented to facilitate intramolecular hydrogen bonding [14] [16].

The conformational dynamics of 4,6-diacetylresorcinol have been studied using variable-temperature NMR spectroscopy, which provides information about the rates of interconversion between different conformers [11]. The activation barriers for these processes are typically in the range of 10-15 kcal/mol, depending on the specific rotation and the solvent environment [11].

The tautomeric and conformational properties of 4,6-diacetylresorcinol have important implications for its reactivity in various chemical transformations [11] [17]. For example:

- The enol forms can participate in electrophilic substitution reactions at different positions than the keto form [11]

- The conformational preferences influence the regioselectivity of reactions involving the acetyl groups [11]

- The intramolecular hydrogen bonding affects the acidity of the hydroxyl groups and the electrophilicity of the carbonyl groups [11] [17]

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant